molecular formula C23H23N5O3S B3288708 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 852437-37-7

2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Numéro de catalogue: B3288708
Numéro CAS: 852437-37-7
Poids moléculaire: 449.5 g/mol
Clé InChI: NWUXHVCPTKKKLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic acetamide derivative featuring a triazolopyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 5. The N-(2,3-dimethylphenyl) substituent on the acetamide group distinguishes it from structurally related analogs. The compound’s design aligns with trends in medicinal chemistry, where triazolopyridazine scaffolds are explored for their kinase inhibitory or antimicrobial properties .

Propriétés

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-6-5-7-17(15(14)2)24-21(29)13-32-22-11-10-20-25-26-23(28(20)27-22)16-8-9-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUXHVCPTKKKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound belonging to the triazolopyridazine class. This compound exhibits a variety of biological activities due to its unique chemical structure and functional groups. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine core linked to a sulfanyl group and a dimethylphenyl acetamide moiety. Its IUPAC name reflects the intricate arrangement of its components:

Property Details
IUPAC Name 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Molecular Formula C23H23N5O3S
CAS Number 852437-39-9
Molecular Weight 439.53 g/mol

The precise mechanism of action for this compound is not thoroughly documented; however, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors. The modulation of signaling pathways and inhibition of enzyme activities are potential mechanisms through which the compound exerts its biological effects.

Biological Activities

Research indicates that compounds in the triazolopyridazine class exhibit diverse pharmacological profiles. Below are some key biological activities associated with this compound:

  • Antimicrobial Activity
    • Triazolopyridazines have been reported to possess significant antimicrobial properties against various bacterial strains. Compounds similar to 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Antitubercular Activity
    • A study on related triazole derivatives indicated promising antitubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for several derivatives . This suggests potential for further exploration in treating tuberculosis.
  • Anticancer Potential
    • Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. For instance, certain triazolopyridazine derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents . The specific activity of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide against cancer cells warrants further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various triazolopyridazine derivatives for their biological activities:

  • A series of compounds synthesized based on the triazolopyridazine scaffold were evaluated for their antibacterial properties against multiple strains of bacteria. The results indicated that modifications in the phenyl groups significantly influenced their antimicrobial efficacy .
  • In vitro studies assessing cytotoxicity showed that some derivatives had negligible toxicity on human embryonic kidney cells (HEK-293), indicating a favorable safety profile alongside their therapeutic potential .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Weight Solubility (pH 7.4) Notable Features
Target Compound R1: 3,4-dimethoxyphenyl; R2: 2,3-dimethylphenyl 465.5 g/mol Not reported Enhanced lipophilicity due to dimethoxy and dimethyl groups
2-{[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide R1: 3,4-dimethoxyphenyl; R2: 5-methylisoxazole 454.4 g/mol Not reported Isoxazole substituent may improve metabolic stability compared to aryl groups
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) R1: 4-methylphenyl; R2: H 299.35 g/mol 11.2 µg/mL Simpler structure with lower molecular weight; higher aqueous solubility

Key Observations:

  • Substituent Impact on Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and 2,3-dimethylphenyl groups likely increase its lipophilicity compared to the 4-methylphenyl analog (CAS 877634-23-6), which may reduce aqueous solubility but enhance membrane permeability .
  • Bioactivity Trends: While direct bioactivity data for the target compound are absent, triazolopyridazine derivatives with electron-donating groups (e.g., methoxy) often exhibit improved binding to biological targets, such as kinases or microbial enzymes, due to enhanced π-π stacking or hydrogen bonding .
  • Metabolic Stability: The isoxazole-containing analog (from ) may exhibit better metabolic stability than the target compound’s dimethylphenyl group, as heterocyclic substituents often resist oxidative degradation .

Electronic and Geometric Considerations

The isovalency principle () suggests that compounds with similar electronic configurations but divergent geometries may display varying reactivities. For example:

  • In contrast, the 4-methylphenyl group in CAS 877634-23-6 provides less electronic modulation, which may explain its lower predicted bioactivity despite higher solubility .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound’s structural analogs (e.g., triazolo-pyridazine derivatives) are classified under GHS Category 3 for acute toxicity (oral, dermal) and skin/eye irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood to mitigate exposure .
  • Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Avoid dust formation during handling to prevent inhalation risks .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .

Q. What synthetic routes are commonly employed for triazolo-pyridazine derivatives like this compound?

Methodological Answer:

  • Core Scaffold Synthesis : The triazolo-pyridazine core is typically synthesized via cyclocondensation of hydrazonoyl chlorides with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Sulfanyl-Acetamide Functionalization : Thiol-ether linkages (e.g., sulfanyl groups) are introduced via nucleophilic substitution using mercaptoacetic acid derivatives in the presence of a base like 3-picoline .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/water) yield high-purity products .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl rings). Mass spectrometry (HRMS) confirms molecular weight .
  • Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction resolves steric effects from the 2,3-dimethylphenyl group .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in triazole ring formation. ICReDD’s workflow integrates this with experimental validation to reduce trial-and-error .
  • Condition Screening : Machine learning algorithms analyze variables (solvent polarity, temperature) from historical data to recommend optimal conditions (e.g., 80°C in acetonitrile for 12 hours) .

Q. How do researchers resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer:

  • Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to compare IC50_{50} values across assays. For example, discrepancies in cytotoxicity may arise from differences in cell line permeability .
  • Meta-Analysis : Apply statistical tools (ANOVA, PCA) to aggregate data from PubChem and independent studies, isolating confounding factors like solvent choice (DMSO vs. ethanol) .

Q. What experimental design strategies improve reproducibility in pharmacological studies?

Methodological Answer:

  • DOE Frameworks : Use factorial designs (e.g., 2k^k designs) to test interactions between variables (e.g., pH, temperature). For instance, a central composite design optimizes enzyme inhibition assays .
  • Blinding Protocols : Implement double-blinded sample labeling and automated plate readers to minimize bias in high-throughput screening .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via LC-MS to identify labile groups (e.g., sulfanyl bonds) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using UPLC-PDA .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility profiles?

Methodological Answer:

  • Solvent Polarity Screening : Test solubility in DMSO, PBS, and simulated gastric fluid. Discrepancies often arise from polymorphic forms; use XRPD to identify crystalline vs. amorphous states .
  • QSAR Modeling : Correlate logP values (calculated via ChemDraw) with experimental solubility to validate predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.